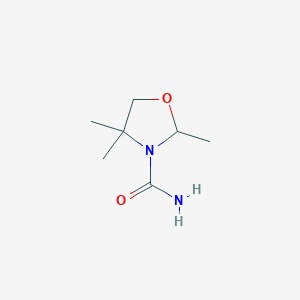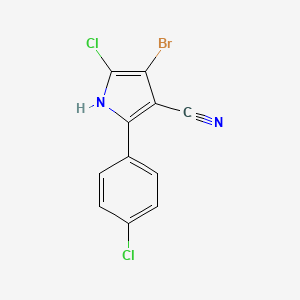
2,4,4-Trimethyloxazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyloxazolidine-3-carboxamide is a heterocyclic organic compound that belongs to the class of oxazolidines It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ester or acid derivative in the presence of a catalyst. For example, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with a carboxylic acid derivative can yield the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in shorter reaction times and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxazolidines with different functional groups .
Aplicaciones Científicas De Investigación
2,4,4-Trimethyloxazolidine-3-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyloxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4,4-Trimethyloxazolidine-3-carboxamide include:
2,2,5-Trimethyl-1,3-oxazolidine: A related oxazolidine with similar structural features.
3,5,5-Trimethyloxazolidine-2,4-dione:
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone: A compound used as a herbicide safener.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both nitrogen and oxygen atoms in the ring. This configuration imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-9(6(8)10)7(2,3)4-11-5/h5H,4H2,1-3H3,(H2,8,10) |
Clave InChI |
WRNNBYOPBATQKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C(CO1)(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)

![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)




![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)



![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
